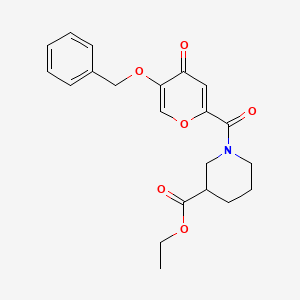

ethyl 1-(5-(benzyloxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-(4-oxo-5-phenylmethoxypyran-2-carbonyl)piperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO6/c1-2-26-21(25)16-9-6-10-22(12-16)20(24)18-11-17(23)19(14-28-18)27-13-15-7-4-3-5-8-15/h3-5,7-8,11,14,16H,2,6,9-10,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSDBIXYWLQDCOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C(=O)C2=CC(=O)C(=CO2)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

The compound exerts its effects through interactions with molecular targets, often enzymes, leading to inhibition or modulation of their activity. It may bind to active sites or allosteric sites, altering the conformation and function of the target molecule. Pathways involved include metabolic and signaling pathways where piperidine derivatives play a crucial role.

Comparison with Similar Compounds

Ethyl 3-(3-Ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate (Compound 7a/7b)

- Structure: Features a piperidine ring with an ethoxycarbonyl group at position 1, a methoxyimino substituent at position 4, and an ethoxypropyl side chain at position 3.

- Key Differences : Lacks the pyran-4-one system and benzyloxy group present in the target compound.

- Synthesis : Prepared via oxime formation from a ketone precursor using O-methylhydroxylamine hydrochloride, yielding an 84% diastereomeric mixture .

- Properties : Higher polarity due to the oxime group, as evidenced by its chromatographic retention factor (Rf = 0.56 in petroleum ether/ethyl acetate) .

Ethyl 2-Oxodecahydro-1,6-naphthyridine-6-carboxylate (Isomers 1-1 and 1-2)

- Structure : Bicyclic naphthyridine system fused to a piperidine ring, with an ethyl ester and a ketone group.

- Key Differences: The naphthyridine scaffold introduces rigidity compared to the monocyclic pyran system in the target compound.

- Synthesis : Generated via hydrogenation of oxime derivatives using Raney nickel, achieving 86% yield .

- Properties : Isomer 1-2 exhibits a downfield-shifted NH proton (δ 6.20 ppm) in ¹H NMR, indicating distinct hydrogen-bonding interactions compared to the target compound’s benzyloxy group .

1-({5-[2-(Difluoromethyl)-1H-1,3-benzodiazol-1-yl]-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-2-yl}methyl)piperidine-3-carboxylate (Compound 26)

- Structure : Piperidine-3-carboxylate linked to a benzodiazol-pyrazolopyrimidine scaffold.

- Key Differences : The absence of a pyran system and presence of a morpholine substituent result in divergent electronic and steric profiles.

- Synthesis : Synthesized via reductive amination (84% yield), highlighting the versatility of piperidine carboxylates in modular synthetic routes .

Comparative Data Table

Key Findings and Implications

Synthetic Flexibility : Piperidine carboxylates are amenable to diverse reactions (e.g., oxime formation, hydrogenation, reductive amination), enabling the incorporation of complex substituents .

Structural Influence on Properties: The benzyloxy group in the target compound likely enhances lipophilicity (clogP ~3.5 estimated) compared to analogues with polar oxime or morpholine groups. The pyran-4-one system may confer acidity (pKa ~8–10) due to enolizable protons, unlike the rigid naphthyridine or pyrazolopyrimidine scaffolds.

Crystallographic Relevance : SHELX programs () are critical for resolving complex structures of such compounds, particularly for confirming stereochemistry and hydrogen-bonding networks .

Biological Activity

Ethyl 1-(5-(benzyloxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-3-carboxylate is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity, synthesis, and applications of this compound, supported by relevant data and research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C21H23NO6

- Molecular Weight : 385.4 g/mol

- CAS Number : 1021134-47-3

This compound features a piperidine ring, which is known for its versatility in drug design, combined with a pyranone moiety that contributes to its biological properties .

Antimicrobial Activity

Research has indicated that derivatives of piperidine, including this compound, exhibit significant antimicrobial properties. A study investigating similar piperidine derivatives found that certain compounds demonstrated potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 2 to 4 µg/mL against standard strains . The structural modifications in these compounds are crucial for enhancing their antimicrobial efficacy.

Neuropharmacological Effects

The compound is also being explored for its potential neuropharmacological effects. Piperidine derivatives are often associated with activity against neurological disorders. For instance, related compounds have been utilized in studies targeting conditions such as schizophrenia and depression. Their ability to interact with neurotransmitter systems makes them promising candidates for further investigation in pharmacological applications .

The synthesis of this compound typically involves multi-step organic reactions that incorporate various chemical precursors. The mechanism by which this compound exerts its biological effects is believed to involve modulation of enzyme activity and interaction with specific receptors within the body.

Study on Antitubercular Activity

A notable study focused on the synthesis and evaluation of piperidinothiosemicarbazones, which revealed that structural modifications significantly influenced their antimycobacterial activity. Compounds with a piperidine substituent were found to have enhanced potency compared to those with alternative substituents . This suggests that this compound may similarly benefit from structural optimization.

Biochemical Research Applications

In biochemical research, the compound is being utilized to investigate enzyme interactions and metabolic pathways. Its unique structure allows researchers to explore how it affects biological systems, paving the way for advancements in drug design .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Significant activity against M. tuberculosis (MIC 2–4 µg/mL) |

| Neuropharmacological | Potential effects on neurological disorders; modulation of neurotransmitter systems |

| Enzyme Interaction | Used in studies exploring enzyme activities and metabolic pathways |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.